molecular formula C9H9F6NO2S B1399794 2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine CAS No. 1435806-16-8

2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine

Cat. No.: B1399794
CAS No.: 1435806-16-8
M. Wt: 309.23 g/mol
InChI Key: PUSFGUGVVDWOJU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine is a fluorinated amino acid derivative The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the aromatic ring. This reaction often requires the use of strong bases and fluorinating agents under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process generally includes steps such as halogenation, sulfonation, and fluorination, followed by purification techniques like crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

    Industry: The unique properties of fluorinated compounds make them useful in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine exerts its effects is primarily through its incorporation into biological molecules. The presence of fluorine atoms can alter the electronic properties and stability of these molecules, affecting their interactions with biological targets. This can lead to changes in enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(pentafluorosulfur)aniline
  • 2-Fluoro-4-(pentafluorosulfur)benzamide
  • 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride

Uniqueness

2-Fluoro-4-(pentafluorosulfur)-DL-phenylalanine is unique due to its specific combination of fluorine atoms and the phenylalanine backbone. This combination imparts distinct chemical properties, such as increased stability and altered reactivity, which are not observed in other similar compounds. These properties make it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

2-amino-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F6NO2S/c10-7-4-6(19(11,12,13,14)15)2-1-5(7)3-8(16)9(17)18/h1-2,4,8H,3,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSFGUGVVDWOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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